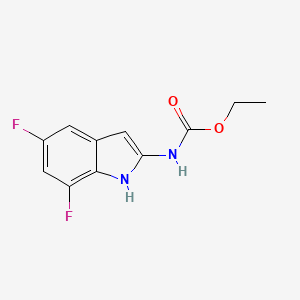
(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester
Descripción general
Descripción
“(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester” is a chemical compound with the molecular formula C11H10F2N2O2 and a molecular weight of 240.21 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester” is based on the indole skeleton, which is a significant heterocyclic system. It includes two fluorine atoms at positions 5 and 7 of the indole ring .Aplicaciones Científicas De Investigación
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, the ethyl ester of carbamic acid, is found at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic for several species and has been classified as "probably carcinogenic to humans" by the WHO's IARC. The formation mechanisms of ethyl carbamate include reactions from urea and various proteins like citrulline during fermentation and from cyanide via precursors such as cyanate. Preventive methods to lower EC levels in food include optimized production practices and abatement of precursors through enzymatic, physicochemical, or chemical methods (Weber & Sharypov, 2009).
Decarbamoylation of Acetylcholinesterases
Carbamates are effective acetylcholinesterase (AChE) inhibitors developed as insecticides and therapeutic agents. The decarbamoylation (hydrolysis) of carbamoylated AChEs is slow, contributing to their efficacy. Research shows that the decarbamoylation rate constants vary with the size of alkyl substituents on the carbamoyl group, indicating a shift in the rate-limiting step from general acid-base catalysis to a conformational change in the AChE active site (Rosenberry & Cheung, 2019).
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research on biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives obtained through partial or total esterification. These materials show promise in clinical applications due to their varied biological properties, influenced by the type and extent of esterification. The physico-chemical properties and biological implications of these materials, particularly ethyl and benzyl hyaluronan esters, underscore the potential of other unexplored derivatives (Campoccia et al., 1998).
Fatty Acid Conjugates of Xenobiotics
Fatty acid conjugates of xenobiotics, such as fatty acid ethyl esters, have been studied for their role in the onset or pathogenesis of diseases in alcoholics and their potential involvement in target organ toxicity. These conjugates' lipophilic nature may cause them to accumulate in body organs, underscoring the need for further research to evaluate their toxicity and identify other potentially toxic conjugates (Ansari et al., 1995).
Direcciones Futuras
Indole derivatives, including “(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester”, have potential for future research due to their prevalence in natural products and drugs and their biological activity . Future research could focus on exploring the synthesis methods, chemical reactions, mechanism of action, and safety profile of this compound.
Propiedades
IUPAC Name |
ethyl N-(5,7-difluoro-1H-indol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2/c1-2-17-11(16)15-9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXOMYYYBGLVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=CC(=CC(=C2N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



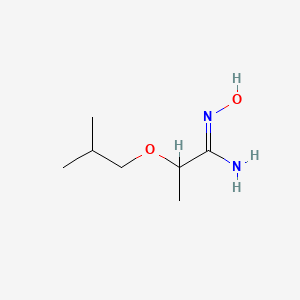
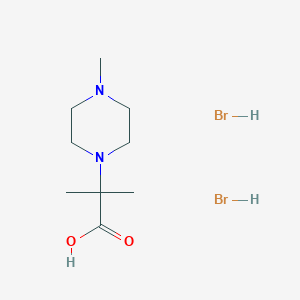
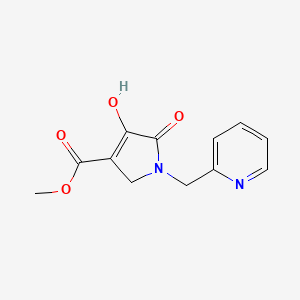
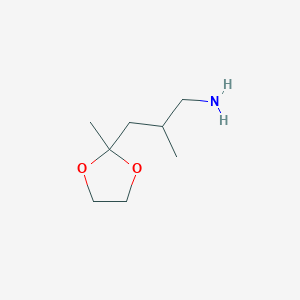
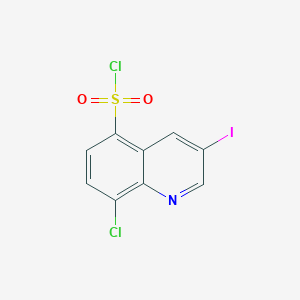
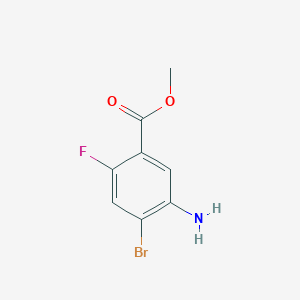
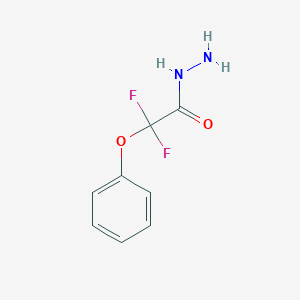
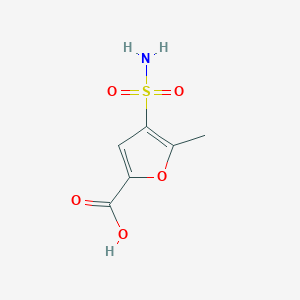
![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)
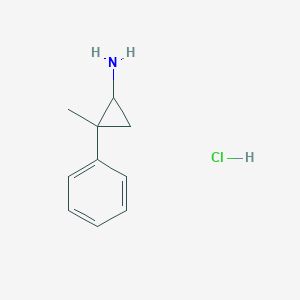
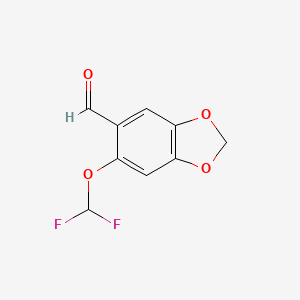
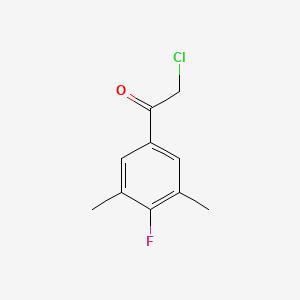
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride](/img/structure/B1423549.png)